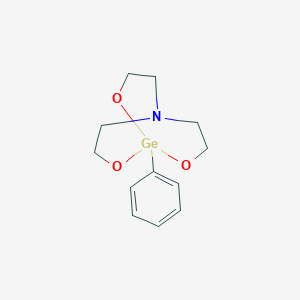
2-Amino-5-ethoxyphenol
Vue d'ensemble
Description
2-Amino-5-ethoxyphenol is a compound with the molecular formula C8H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as the Kabachnik–Fields reaction . The synthesis of amines can also involve reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis
The molecular structure of 2-Amino-5-ethoxyphenol consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . More detailed structural analysis would require specific experimental data.Chemical Reactions Analysis
The chemical reactivity of similar compounds can be influenced by various factors. For example, reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Amino-5-ethoxyphenol can be influenced by its molecular structure. For example, properties such as hardness, topography, and hydrophilicity can play a role in the biological evaluation of materials .Applications De Recherche Scientifique
Fluorescence Derivatization for Aromatic Aldehydes : 2-Amino-4,5-ethylenedioxyphenol is used as a pre-column fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, allowing for selective and sensitive detection (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
DNA/BSA Binding and Anti-Proliferative Studies : A study on 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL) and its metal complexes explores their molecular properties, DNA/BSA binding, and anti-proliferative effects on cell lines, indicating potential biomedical applications (Mudavath et al., 2019).
Ultrafast Detection of TNP in Water : The effects of amino groups on detecting 2,4,6-trinitrophenol (TNP) in water using fluorescent organic probes, including 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid, have been studied for environmental monitoring purposes (Das & Mandal, 2018).
Synthesis for Peptide Coupling to Liposomes : A study describes the synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents for coupling peptides to liposomes, highlighting its application in synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Antibacterial Activities : 2-(1-((2-Aminophenyl) imino) ethyl)-5-methoxyphenol and its metal complexes have been synthesized and investigated for their antibacterial activities, particularly against Escherichia coli (Li-fen, 2011).
Microbial Sensor for 2-Ethoxyphenol : An amperometric biosensor using Rhodococcus rhodochrous strain 116 cells has been developed for the determination of 2-ethoxyphenol, utilizing the respiratory activity of these bacterial cells (Beyersdorf-Radeck, Karlson, & Schmid, 1994).
Spectroscopic and XRD Analysis : Spectroscopic and X-ray diffraction analysis of compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol have been conducted to understand their structural and optical properties (Demircioğlu, Kaştaş, Ç. A. Kaştaş, & Frank, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-5-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXCKZBFHBRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936348 | |
| Record name | 2-Amino-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethoxyphenol | |
CAS RN |
16060-49-4 | |
| Record name | 2-Hydroxyphenetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)










